molecular formula C17H16N4OS B2889512 (E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173593-43-5

(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Katalognummer: B2889512
CAS-Nummer: 1173593-43-5
Molekulargewicht: 324.4
InChI-Schlüssel: HNWKSRJJKMHNDW-HTXNQAPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzo[d]thiazole scaffold substituted with methyl groups at positions 5 and 7, a propargyl (prop-2-yn-1-yl) group at position 3, and an (E)-configured imine linkage to a 1-methyl-1H-pyrazole-5-carboxamide moiety. The (E)-configuration at the imine bond is critical for maintaining planar geometry, which may influence binding interactions in biological systems. Key structural attributes include:

  • Benzo[d]thiazole core: Enhances aromatic stacking interactions.
  • Propargyl group: Offers reactivity for synthetic modifications.
  • Methyl substitutions: Improve metabolic stability by reducing susceptibility to oxidative metabolism.

Eigenschaften

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-5-8-21-14-10-11(2)9-12(3)15(14)23-17(21)19-16(22)13-6-7-18-20(13)4/h1,6-7,9-10H,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWKSRJJKMHNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=NN3C)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of 384.5 g/mol. The structural characteristics include a thiazole moiety and a pyrazole carboxamide, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H20N4O3SC_{19}H_{20}N_{4}O_{3}S
Molecular Weight384.5 g/mol
CAS Number1173629-87-2

Anticancer Activity

Recent studies have demonstrated that compounds with thiazole and pyrazole scaffolds exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using the MTT assay, revealing an IC50 value comparable to standard chemotherapeutics such as doxorubicin in specific cancer cell lines .

Case Study:
In a study focusing on the structure-activity relationship (SAR), it was found that the presence of the dimethyl group on the phenyl ring enhances cytotoxicity against A-431 and Jurkat cell lines. The compound's mechanism of action involves inducing apoptosis through interaction with Bcl-2 proteins .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively documented. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibitory activity at low concentrations (IC50 values in the nanomolar range) .

Data Table: Antimicrobial Activity

Bacterial StrainIC50 (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5

Anticonvulsant Activity

The anticonvulsant potential of thiazole-based compounds has also been explored. In animal models, compounds similar to the one discussed have demonstrated efficacy in reducing seizure activity induced by pentylenetetrazole (PTZ). The SAR analysis indicates that modifications in the thiazole ring significantly affect anticonvulsant activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways. Molecular dynamics simulations suggest that the compound binds effectively to Bcl-2 proteins, promoting apoptosis in cancer cells through hydrophobic interactions and hydrogen bonding .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Feature Target Compound Compound Compound
Core heterocycle Benzo[d]thiazole Benzo[d]thiazole Pyrazole-thiophene
3-position substituent Propargyl (C≡CH) 2-Methoxyethyl (CH₂CH₂OCH₃) 3-Phenylpropenylidene
Carboxamide linkage (E)-configured imine (E)-configured imine Hydrazide-linked propenylidene
Key functional groups Terminal alkyne, methyl-pyrazole Ether, methyl-pyrazole Thienyl, phenylpropenyl
Molecular weight (g/mol) ~371.44 (estimated) 344.4 Not provided
Potential applications Bioconjugation, kinase inhibition Solubility-enhanced analogs Antimicrobial/antifungal activity

Key Insights:

Substituent Effects :

  • The propargyl group in the target compound contrasts with the 2-methoxyethyl group in . Propargyl’s terminal alkyne enables click chemistry applications, whereas 2-methoxyethyl may enhance aqueous solubility due to its polar ether group .
  • Methyl groups at positions 5 and 7 on the benzo[d]thiazole (target compound) likely reduce steric hindrance compared to bulkier substituents (e.g., methoxyethyl in ).

Heterocycle Variations :

  • Compounds with pyrazole-thiophene cores () prioritize π-π stacking interactions, whereas benzo[d]thiazole-based compounds (target, ) may exhibit stronger aromatic interactions in hydrophobic binding pockets .

Configuration and Linkage: The (E)-imine configuration in the target compound and ensures planar geometry, critical for binding to flat enzymatic pockets.

Physicochemical and Pharmacological Considerations

  • Solubility : The propargyl group’s hydrophobicity may reduce aqueous solubility compared to ’s 2-methoxyethyl analog.
  • Metabolic Stability : Methyl groups on the benzo[d]thiazole (target) likely enhance stability over hydroxyl-substituted analogs (), which are prone to glucuronidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.